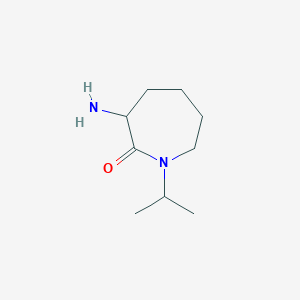

3-Amino-1-isopropylazepan-2-one

Description

Overview of Azepanones in Heterocyclic Chemistry

Azepanone derivatives, which are seven-membered nitrogen-containing heterocycles, are a noteworthy class of molecules. researchgate.net Their non-planar and non-aromatic characteristics provide structural flexibility and diversity, which is of great interest in synthetic and medicinal chemistry. researchgate.net The synthesis and biological activities of azepine derivatives have been a subject of considerable research, with a focus on developing new compounds with potential pharmacological properties. researchgate.net

Rationale for Academic Investigation of 3-Amino-1-isopropylazepan-2-one

The academic interest in this compound stems from its potential as a building block in the synthesis of more complex molecules. The presence of both an amino group and a lactam function within a seven-membered ring makes it a versatile intermediate for creating a variety of derivatives. The isopropyl group at the N1 position further influences its chemical reactivity and physical properties.

Scope and Research Objectives for this compound

The primary research objectives for this compound focus on several key areas. These include the development of efficient synthetic routes to access this molecule, a thorough characterization of its chemical and physical properties, and a detailed analysis of its structural features. Furthermore, exploring its reactivity and potential applications as a precursor in the synthesis of other compounds is a significant goal. A comparative analysis with structurally similar compounds helps to understand its unique properties.

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-amino-1-propan-2-ylazepan-2-one |

InChI |

InChI=1S/C9H18N2O/c1-7(2)11-6-4-3-5-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3 |

InChI Key |

CCTOJSPSWLXZDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCCC(C1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1 Isopropylazepan 2 One

Retrosynthetic Analysis of the 3-Amino-1-isopropylazepan-2-one Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org This process helps in identifying potential synthetic routes.

The primary disconnections for this compound involve the amide bond within the lactam ring and the bonds connecting the amino and isopropyl groups to the azepanone core. A logical retrosynthetic approach would first disconnect the N-isopropyl group, leading to 3-aminoazepan-2-one. The key bond to disconnect is the amide bond within the seven-membered ring, which simplifies the structure to a linear amino acid derivative. This leads to 6-amino-2-aminoheptanoic acid or a related precursor. Another strategic disconnection is at the C3-N bond, which would separate the amino group from the azepanone ring, suggesting a late-stage amination of a suitable precursor.

The key precursors identified through this analysis include:

ε-Caprolactam: A readily available starting material for the synthesis of various azepanones.

Cyclohexanone (B45756): A common precursor for the Beckmann rearrangement to form caprolactam.

α-Amino acids: Chiral pool amino acids can serve as precursors to introduce the desired stereochemistry at the C3 position. mdpi.com

The formation of the seven-membered azepanone ring is a critical step. Several strategies can be employed for this ring closure:

Beckmann Rearrangement: A classic method for converting a cyclic ketone (cyclohexanone oxime) into a lactam (ε-caprolactam).

Intramolecular Amide Bond Formation: Cyclization of a linear ω-amino acid is a common strategy. altabioscience.com This can be achieved using various peptide coupling reagents. researchgate.net To favor cyclization over polymerization, the reaction is typically performed under high dilution conditions. peptide.com

Ring-Closing Metathesis (RCM): A modern and powerful method for the formation of cyclic compounds, including lactams. nih.gov This would involve a precursor with terminal alkene and acrylamide (B121943) moieties.

(4+3) Cycloaddition: Recent research has shown the utility of formal (4+3) cycloaddition reactions between vinyl ketenes and N-sulfonyl-1,2,3-triazoles to construct azepinone products. acs.org

Classical and Modern Approaches to Azepanone Synthesis

The synthesis of the azepanone core can be achieved through various methods, ranging from classical rearrangements to modern catalytic processes.

The formation of the azepanone ring is a key challenge in the synthesis of this compound. Various cyclization strategies have been developed to address this:

| Cyclization Strategy | Description |

| Beckmann Rearrangement | A well-established method that involves the acid-catalyzed rearrangement of an oxime to an amide. For azepanone synthesis, cyclohexanone oxime is converted to ε-caprolactam. |

| Schmidt Reaction | This reaction involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid to yield a lactam. |

| Intramolecular Amide Formation | A linear amino acid precursor is cyclized to form the lactam ring. This method is versatile and allows for the introduction of substituents prior to cyclization. altabioscience.compeptide.com |

| Ring-Closing Metathesis (RCM) | A powerful catalytic method for forming cyclic olefins, which can be subsequently functionalized to the desired lactam. nih.gov |

These strategies provide a toolbox for chemists to choose the most suitable method based on the availability of starting materials and the desired substitution pattern on the azepanone ring.

Controlling the stereochemistry at the C3 position is crucial for the synthesis of enantiomerically pure this compound. Asymmetric synthesis approaches are therefore highly important.

Chiral Pool Synthesis: Utilizing naturally occurring chiral α-amino acids as starting materials is a common strategy to introduce chirality. mdpi.com For instance, a suitably protected lysine (B10760008) derivative could be a precursor.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the C3-amino bond. For example, asymmetric reduction of an imine precursor or asymmetric amination of an enolate can be employed. google.com

Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed. rsc.org

Recent advancements have focused on developing catalytic and stereoselective methods to access functionalized amino compounds. nih.govnih.govgoogle.com

Introduction and Functionalization of Substituents in this compound

The final steps in the synthesis involve the introduction of the amino group at the C3 position and the isopropyl group on the nitrogen atom.

The introduction of the C3-amino group can be achieved through several methods:

Hofmann or Curtius Rearrangement: Starting from a carboxylic acid or its derivative at the C3 position of the azepanone ring.

Nucleophilic Substitution: Displacement of a leaving group at the C3 position with an amine or an azide (B81097) followed by reduction.

Reductive Amination: Reaction of a 3-ketoazepanone precursor with an amine in the presence of a reducing agent.

The N-isopropylation of the lactam nitrogen can be performed via nucleophilic substitution on an isopropyl halide or by reductive amination of acetone (B3395972) on the secondary lactam.

Amination Reactions at the 3-Position of Azepanones

The introduction of an amino group at the 3-position of the azepan-2-one (B1668282) ring is a critical step. One of the most common methods to achieve this is through the amination of an α-halo-substituted lactam. This process generally involves an initial halogenation of the caprolactam at the α-position, followed by a nucleophilic substitution with an amine source.

A prevalent strategy commences with the α-bromination of N-protected caprolactam. This intermediate then undergoes a reaction with an aminating agent, such as sodium azide, followed by reduction to yield the 3-amino functionality. The choice of the nitrogen source is crucial; while ammonia (B1221849) can be used, it can lead to side reactions. Masked ammonia equivalents, like phthalimide (B116566) followed by deprotection, offer a cleaner route to the primary amine.

Another approach involves the Beckmann rearrangement of a suitably substituted cyclohexanone oxime. While this is a classic method for caprolactam synthesis, creating the necessary precursor for a 3-amino derivative can be complex.

N-Alkylation Strategies for Isopropyl Group Incorporation

The incorporation of the isopropyl group onto the nitrogen atom of the azepan-2-one ring is typically achieved through N-alkylation. This reaction is usually performed by treating the lactam with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base.

The choice of base is critical to the success of this reaction. Strong bases like sodium hydride (NaH) are often employed to deprotonate the lactam nitrogen, forming a highly nucleophilic lactamate anion. This anion then readily attacks the isopropyl halide. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the reactants and promote the reaction.

It is important to consider the timing of this N-alkylation step. It can be performed either before or after the introduction of the 3-amino group. Performing N-alkylation on the caprolactam before amination can sometimes be advantageous to avoid potential side reactions with the amino group.

Optimization of Synthetic Pathways for this compound

Catalytic Systems in Azepanone Ring Formation

The formation of the core azepanone ring, often accomplished through a Beckmann rearrangement of a cyclohexanone oxime, can be significantly influenced by the choice of catalyst. Traditionally, strong protic acids like sulfuric acid have been used. However, these can lead to side reactions and purification challenges.

Modern approaches often utilize solid acid catalysts, which offer advantages in terms of ease of separation and recyclability. Examples include various zeolites and acid-treated clays. These catalysts can provide a high surface area and specific active sites that can promote the rearrangement with improved selectivity and under milder conditions. The use of such heterogeneous catalysts simplifies the workup procedure and contributes to a more environmentally benign process.

Impact of Reaction Conditions on Reaction Efficiency and Selectivity

The efficiency and selectivity of both the amination and N-alkylation steps are profoundly influenced by the reaction conditions.

For the amination reaction, factors such as temperature, solvent, and the nature of the aminating agent play a crucial role. For instance, in the case of nucleophilic substitution of an α-halo lactam, higher temperatures may accelerate the reaction but can also lead to increased formation of elimination byproducts. The choice of solvent can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction rate and selectivity.

In the N-alkylation step, the concentration of the base and the temperature are key parameters. An excess of the base can lead to undesired side reactions, while insufficient base will result in incomplete conversion. Temperature control is also vital; while higher temperatures can increase the reaction rate, they may also promote side reactions, such as the elimination of the alkyl halide.

The following table summarizes the impact of various conditions on the key reaction steps:

| Reaction Step | Parameter | Effect on Efficiency and Selectivity |

| Amination | Temperature | Higher temperatures can increase reaction rate but may also favor elimination byproducts. |

| Solvent | Affects solubility and can influence the nucleophilicity of the aminating agent. | |

| Aminating Agent | The choice between agents like ammonia, azide, or phthalimide impacts the reaction pathway and potential for side reactions. | |

| N-Alkylation | Base Concentration | Sufficient base is required for complete deprotonation of the lactam; excess can lead to side reactions. |

| Temperature | Higher temperatures increase the rate but can also promote elimination of the alkyl halide. | |

| Alkylating Agent | The reactivity of the isopropyl halide (I > Br > Cl) will influence reaction time and conditions. |

A comprehensive examination of the chemical reactivity and transformation pathways of this compound reveals a molecule with distinct reactive centers: the primary amine at the 3-position and the carbonyl group within the seven-membered lactam ring. The chemical behavior of this compound is dictated by the interplay of these functional groups, influenced by the steric and electronic nature of the N-isopropyl substituent. While specific research on this compound is limited, its reactivity can be predicted based on the well-established chemistry of primary amines and cyclic amides (lactams).

Structural Analysis and Spectroscopic Data

Spectroscopic Data

Full assignments of signals in ¹H and ¹³C-NMR spectra are crucial for confirming the structure of such derivatives. nih.gov Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, while infrared spectroscopy would identify key functional groups like the amide C=O and the N-H of the amino group.

For the related compound 3-amino-1-hydroxypropan-2-one, detailed NMR and mass spectrometry data are available. researchgate.net For instance, its ¹³C NMR spectrum in D₂O shows peaks at δ: 206.6, 65.7, and 44.3. researchgate.net

Advanced Structural Characterization and Conformational Analysis of 3 Amino 1 Isopropylazepan 2 One

Spectroscopic Elucidation of Complex Structural Features of 3-Amino-1-isopropylazepan-2-one

Spectroscopic methods are paramount in defining the molecular architecture of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provide complementary information regarding its stereochemistry, fragmentation patterns, and functional groups.

For analogous compounds, ¹H and ¹³C NMR spectra are used to assign protons and carbons and to deduce the ring's conformation. ipb.pt In substituted caprolactams, the seven-membered ring typically adopts a chair-type conformation. rsc.org The chemical shifts and coupling constants of the ring protons are sensitive to their axial or equatorial positions, which in turn are influenced by the nature and position of substituents. For instance, the introduction of bulky substituents can alter the conformational equilibrium. rsc.org

In the case of this compound, the isopropyl group on the nitrogen and the amino group at the C3 position would significantly influence the chemical shifts of the neighboring protons and carbons. The analysis of related N-substituted piperazines has shown that the presence of conformers due to the partial amide double bond can lead to the duplication of signals in the NMR spectrum. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH (isopropyl) | 3.5 - 4.0 | Septet | Deshielded by the adjacent nitrogen atom. |

| CH₃ (isopropyl) | 1.1 - 1.3 | Doublet | Shielded aliphatic protons. |

| CH (C3) | 3.0 - 3.5 | Multiplet | Adjacent to the amino group. |

| CH₂ (ring) | 1.5 - 2.5 | Multiplets | Complex overlapping signals from the azepane ring protons. |

| NH₂ | 1.5 - 3.0 | Broad Singlet | Chemical shift and appearance are solvent and concentration dependent. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous structures.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (C2) | 175 - 180 | Carbonyl carbon of the lactam. |

| CH (isopropyl) | 45 - 50 | Carbon attached to nitrogen. |

| CH₃ (isopropyl) | 20 - 25 | Isopropyl methyl carbons. |

| CH (C3) | 50 - 55 | Carbon bearing the amino group. |

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which can be used to elucidate reaction mechanisms and identify intermediates. For this compound, the fragmentation would likely follow patterns observed for other amides and cyclic compounds.

The electron ionization (EI) mass spectrum of amides often shows a prominent molecular ion peak. A common fragmentation pathway for amides is the cleavage of the N-CO bond, leading to the formation of an acylium ion. mdpi.comresearchgate.net For cyclic amides, or lactams, the fragmentation can be more complex. The ring structure can undergo cleavage at various points, often leading to the loss of small neutral molecules like CO, NH₃, or ethene. researchgate.net The presence of the N-isopropyl group would likely lead to a characteristic loss of a propyl radical or propene.

Table 3: Predicted Key Fragmentation Patterns for this compound in Mass Spectrometry This table is predictive and based on general fragmentation rules for amides and cyclic compounds.

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|

| [M]+ | Intact molecular ion | Confirms the molecular weight of the compound. |

| [M-43]+ | Loss of isopropyl group (C₃H₇) | Characteristic fragmentation for N-isopropyl compounds. |

| [M-15]+ | Loss of a methyl group (CH₃) | Common fragmentation for isopropyl groups. |

| [M-28]+ | Loss of carbon monoxide (CO) | Typical for carbonyl-containing compounds. |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of the lactam and amino groups.

The IR spectrum of a lactam is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. The exact frequency is influenced by ring strain and hydrogen bonding. The N-H stretching vibration of the amino group would appear as a medium to weak band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule would be observed in the 2850-3000 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, and the technique is particularly useful for analyzing the skeletal vibrations of the ring structure. nih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound This table is based on typical values for lactams and amines.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amide (Lactam) | C=O stretch | 1630 - 1680 (strong) | 1630 - 1680 (medium) |

| Amino | N-H stretch | 3300 - 3500 (medium) | 3300 - 3500 (weak) |

| Amino | N-H bend | 1590 - 1650 (medium) | Not typically prominent |

| Alkane | C-H stretch | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its conformation and how it packs in a crystal lattice. While a crystal structure for this compound is not publicly available, extensive studies on substituted ε-caprolactams provide a solid basis for predicting its solid-state characteristics. rsc.org

Studies on various substituted ε-caprolactams have consistently shown that the seven-membered ring adopts a chair-like conformation in the solid state. rsc.org This is the most stable conformation, minimizing steric strain. The planarity of the lactam group is a common feature. The orientation of the substituents (in this case, the 3-amino and 1-isopropyl groups) would be such that steric hindrance is minimized. It is likely that the amino group at C3 would prefer an equatorial position to reduce steric clashes with the ring.

The crystal packing is determined by the intermolecular forces between the molecules. In substituted caprolactams, this is often dominated by hydrogen bonding.

Hydrogen bonding plays a crucial role in the crystal packing of molecules containing N-H and O=C groups. In the crystal structure of ε-caprolactam itself, molecules form hydrogen-bonded dimers via N-H···O interactions. rsc.org For this compound, several hydrogen bonding possibilities exist. The amino group at C3 can act as a hydrogen bond donor, and the carbonyl oxygen at C2 can act as a hydrogen bond acceptor.

It is plausible that the molecules of this compound would form intermolecular hydrogen bonds of the N-H···O type, linking the amino group of one molecule to the carbonyl oxygen of a neighboring molecule. nih.govnih.gov These interactions would likely lead to the formation of chains or more complex three-dimensional networks in the crystal lattice. The presence of the bulky N-isopropyl group might influence the packing arrangement and could lead to weaker C-H···O interactions also playing a role. rsc.org Given the absence of aromatic rings, π-stacking interactions are not expected in this molecule.

Conformational Analysis of the Seven-Membered Azepanone Ring in this compound

The seven-membered ε-caprolactam or azepan-2-one (B1668282) ring is the structural foundation of this compound. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings can adopt a variety of conformations, including chair, boat, and twist-boat forms. wikipedia.orgyoutube.comyoutube.com The presence of a planar lactam functional group within the ring, however, significantly influences the conformational preferences of azepan-2-one and its derivatives. rsc.org

The conformational analysis of the parent azepan-2-one ring reveals a preference for a chair-type conformation. rsc.org This preference is a balance between minimizing angle strain, torsional strain, and transannular interactions (steric interactions across the ring). The planarity of the amide bond in the lactam moiety imposes significant constraints on the ring, favoring conformations that can accommodate this structural feature with minimal strain.

Computational studies and experimental data from X-ray crystallography and NMR spectroscopy on various substituted ε-caprolactams consistently show the prevalence of a chair conformation. rsc.org This chair form is not rigid and can exist in different variations, often described with locants to indicate the atoms that are out of the principal plane of the ring. The energy difference between the chair and other conformations, such as the boat or twist-boat, is significant enough that the chair form predominates under normal conditions. wikipedia.org

To illustrate the relative energies of different cycloalkane conformations, a generalized energy profile is often used. While specific values for this compound are not available, the relative energy order for a seven-membered ring generally follows a similar pattern to that of cyclohexane, with the chair conformation being the most stable.

Table 1: Generalized Relative Energy of Cycloalkane Conformations

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

| Chair | 0 | Minimal angle and torsional strain ucalgary.ca |

| Twist-Boat | ~23 | Reduced torsional and steric strain compared to boat wikipedia.org |

| Boat | ~30 | Significant torsional and "flagpole" steric strain wikipedia.org |

| Half-Chair | ~43 | High angle and torsional strain (Transition State) wikipedia.org |

Note: These are generalized values for cyclohexane and serve as an illustrative comparison. The exact energy differences for a substituted azepanone ring will vary.

The introduction of substituents at the N1 and C3 positions of the azepanone ring has a profound impact on the conformational equilibrium. The steric bulk and electronic properties of the isopropyl and amino groups will dictate their preferred orientation (axial or equatorial) and can influence the equilibrium between different chair forms of the ring. rsc.orgnih.gov

C3-Amino Substituent: The amino group at the C3 position can exist in either an axial or equatorial position. The preference between these two orientations is governed by a balance of steric and electronic factors. Generally, bulky substituents prefer the more sterically spacious equatorial position to avoid 1,3-diaxial interactions. However, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the lactam could potentially stabilize a conformation where the amino group is axial. The exact preference would likely be a dynamic equilibrium between the two chair conformers where the amino group is axial in one and equatorial in the other.

Studies on related substituted azepanones have shown that cis-isomers with two equatorial substituents exist in a single chair form, while trans-isomers can exist as an equilibrium mixture of two chair forms where substituents occupy both axial and equatorial positions. rsc.org For this compound, the relative stereochemistry between the C3-amino group and other parts of the ring would be crucial in determining the predominant conformation.

Table 2: Predicted Conformational Preferences of Substituents in this compound

| Substituent | Position | Predicted Preferred Orientation | Rationale |

| Isopropyl | N1 | N/A (Exocyclic) | Its orientation will influence ring puckering to minimize steric strain with ring protons. |

| Amino | C3 | Equatorial (in the absence of strong intramolecular interactions) | Minimization of 1,3-diaxial steric strain. An axial orientation might be stabilized by intramolecular hydrogen bonding. |

Due to the flexibility of the seven-membered ring and the potential for interconversion between different chair conformations, this compound is expected to be in a state of dynamic equilibrium in solution. Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study such dynamic processes. numberanalytics.comox.ac.uk

At room temperature, if the rate of interconversion between conformers (e.g., ring flipping) is fast on the NMR timescale, the observed spectrum will show averaged signals for the different conformations. nih.gov As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to a point where the interconversion is slow on the NMR timescale (below the coalescence temperature), the signals for each individual conformer can be resolved. ox.ac.uk

For this compound, a VT-NMR study would be expected to reveal the following:

Coalescence: As the temperature is decreased, the initially sharp, averaged peaks in the ¹H and ¹³C NMR spectra would broaden, coalesce into a single broad peak, and then sharpen again into separate sets of signals corresponding to the individual conformers.

Equilibrium Constants: By integrating the signals of the different conformers at low temperatures, their relative populations can be determined. This allows for the calculation of the equilibrium constant (K) and the free energy difference (ΔG°) between the conformers.

Activation Energy Barrier: From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the ring-flipping process can be calculated using the Eyring equation. This provides a quantitative measure of the energy barrier to interconversion. youtube.com

Table 3: Hypothetical Variable Temperature NMR Data for Conformational Exchange

| Temperature | Spectral Appearance | Information Gained |

| High Temperature (e.g., 298 K) | Averaged, sharp signals | Indication of rapid conformational exchange. |

| Coalescence Temperature (Tc) | Broadened, coalesced signals | Allows for the calculation of the rate constant (k) at Tc. |

| Low Temperature (e.g., < 200 K) | Separate, sharp signals for each conformer | Allows for determination of conformer populations, equilibrium constant (K), and ΔG°. |

Such studies on related lactam systems have successfully elucidated the dynamics of chair-chair interconversions and the influence of substituents on these processes. rsc.org A similar approach for this compound would provide invaluable insights into its conformational behavior.

Computational and Theoretical Investigations of 3 Amino 1 Isopropylazepan 2 One

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental electronic and structural properties of 3-Amino-1-isopropylazepan-2-one. These methods solve the Schrödinger equation or its density-based equivalent to provide detailed information about the molecule.

Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Reactivity Descriptors

The electronic structure of this compound is central to its chemical behavior. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Conceptual DFT provides a framework to quantify the reactivity of a molecule through various descriptors. nih.gov These descriptors are derived from the changes in energy as electrons are added or removed. For this compound, these parameters, calculated at a theoretical level such as B3LYP/6-31G(d,p), can predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Parameter | Value (a.u.) | Description |

| HOMO Energy | -0.235 | Energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | 0.045 | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 0.280 | A measure of chemical reactivity and stability. |

| Ionization Potential (I) | 0.235 | The energy required to remove an electron. |

| Electron Affinity (A) | -0.045 | The energy released when an electron is added. |

| Electronegativity (χ) | 0.095 | The tendency to attract electrons. |

| Chemical Hardness (η) | 0.140 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 7.143 | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | 0.032 | A measure of the electrophilic power of the molecule. |

The distribution of the HOMO and LUMO across the molecule indicates the reactive regions. For this compound, the HOMO is expected to be localized primarily on the amino group, making it a likely site for electrophilic attack. Conversely, the LUMO is anticipated to be centered around the carbonyl group of the lactam ring, a probable site for nucleophilic attack.

Optimized Molecular Geometries and Vibrational Frequencies

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as the optimized molecular geometry. The seven-membered azepan-2-one (B1668282) ring is not planar and can adopt several conformations, with the "chair" conformation generally being the most stable for caprolactam rings. researchgate.netrsc.orgsemanticscholar.org The presence of the amino and isopropyl substituents will influence the specific bond lengths, bond angles, and dihedral angles of the lowest energy conformer.

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the C=O stretch of the lactam, the N-H stretches of the amino group, and the various C-H and C-N vibrations. No imaginary frequencies in the calculated spectrum confirm that the optimized structure corresponds to a true energy minimum.

Table 2: Hypothetical Optimized Geometrical Parameters and Vibrational Frequencies for this compound

| Parameter | Value | Vibrational Mode | Frequency (cm⁻¹) |

| Bond Lengths (Å) | N-H stretch (amino) | 3450, 3360 | |

| C=O | 1.23 | C-H stretch (isopropyl) | 2970 |

| N-C (amide) | 1.35 | C=O stretch (lactam) | 1685 |

| C-N (amino) | 1.46 | N-H bend (amino) | 1610 |

| **Bond Angles (°) ** | C-N stretch | 1180 | |

| O=C-N | 123.5 | ||

| C-N-C (amide) | 120.0 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule in terms of localized Lewis-like structures (bonds and lone pairs). readthedocs.iouni-muenchen.de This method allows for the investigation of charge distribution, hybridization, and delocalization effects through donor-acceptor interactions. uni-muenchen.denih.govacs.org

For this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair of the amino group and the lone pairs of the carbonyl oxygen into neighboring antibonding orbitals. These interactions, particularly the n → π* interaction involving the amide bond, are crucial for understanding the electronic nature and stability of the lactam ring. The analysis provides second-order perturbation energies (E(2)) which indicate the strength of these delocalizing interactions. acs.orgwisc.edu

Table 3: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) of Amide | π(C=O) | 55.2 | Amide resonance stabilization |

| LP (N) of Amino | σ(C-H) | 5.8 | Hyperconjugation |

| σ (C-H) | σ(C-N) | 2.5 | Hyperconjugation |

| LP (O) | σ(N-C) | 1.9 | Hyperconjugation |

Molecular Dynamics (MD) Simulations of this compound

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of the molecule, including its interactions with its environment, such as a solvent. nih.gov

Conformational Dynamics and Stability in Solution

The seven-membered ring of this compound is flexible and can exist in multiple conformations. MD simulations can track the transitions between different conformational states over time in a solution, providing a dynamic picture of the molecule's flexibility. researchgate.net By simulating the molecule in a solvent box (e.g., water or an organic solvent), the relative stabilities of different conformers can be assessed by analyzing their populations over the course of the simulation. This is crucial for understanding which shapes the molecule is likely to adopt in a real-world chemical or biological environment.

Analysis of Solvent Effects on Molecular Behavior

The solvent can have a profound effect on the structure, dynamics, and reactivity of a solute molecule. MD simulations explicitly model the interactions between this compound and the surrounding solvent molecules. Analysis of these simulations can reveal the formation and dynamics of hydrogen bonds between the amino and carbonyl groups of the solute and the solvent molecules. The radial distribution function (RDF) is a common tool used to analyze the solvent structure around specific atoms or functional groups of the solute, providing a quantitative measure of solvation shells. These solvent interactions can, in turn, influence the conformational preferences and the accessibility of reactive sites on the molecule.

Molecular Docking and Receptor Interaction Modeling of this compound

Computational and theoretical investigations, particularly molecular docking and receptor interaction modeling, are powerful tools in modern drug discovery and development. While specific research on this compound is not extensively available in public literature, the established principles of these computational methods can be applied to predict its potential biological activities and interactions. This section will explore the theoretical application of these techniques to this compound, drawing parallels from studies on structurally related lactam-containing compounds.

Prediction of Ligand-Protein Binding Mechanisms

The prediction of how a small molecule like this compound binds to a protein is a fundamental goal of molecular docking. This computational technique places a three-dimensional model of the ligand into the binding site of a target protein, evaluating the fit and predicting the binding affinity. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them.

The binding mechanism is elucidated by analyzing the non-covalent interactions between the ligand and the protein's amino acid residues. These interactions can include:

Hydrogen Bonds: The amino group and the carbonyl group of the lactam ring in this compound are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with polar amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The isopropyl group and the aliphatic chain of the azepane ring can engage in hydrophobic interactions with nonpolar residues, contributing to the stability of the ligand-protein complex.

Van der Waals Forces: These are weak, short-range interactions that occur between all atoms and are significant in ensuring a snug fit of the ligand in the binding site.

Electrostatic Interactions: The partial charges on the atoms of the ligand can interact favorably with charged residues in the protein.

By identifying the key interacting residues and the nature of these interactions, a detailed picture of the binding mechanism can be constructed. This understanding is critical for explaining the molecule's potential biological activity and for guiding further structural modifications to enhance potency and selectivity.

Identification of Potential Binding Sites and Modes with Relevant Protein Targets

A critical step in computational drug design is the identification of potential biological targets for a novel compound. For this compound, which contains a caprolactam core, several classes of proteins could be considered as potential targets based on studies of similar molecules. For instance, some amino-caprolactam derivatives have been investigated as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease nih.govrbmb.netnih.govnih.govresearchgate.netmdpi.com. Additionally, other lactam-containing compounds have been patented as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade nih.govnih.gov.

Once a potential target is selected, its three-dimensional structure, often obtained from the Protein Data Bank (PDB), is used for docking studies. The binding site is typically a cavity or groove on the protein surface. For enzymes, this is often the active site where the catalytic reaction occurs.

The binding mode describes the specific orientation and conformation of the ligand within the binding site. A single ligand can have multiple possible binding modes, and computational tools aim to identify the most energetically favorable one. For example, in the case of γ-secretase, inhibitors have been shown to interact with key aspartate residues in the active site rbmb.netnih.govresearchgate.net. A docking study of this compound into the active site of γ-secretase would explore how its functional groups could interact with these critical residues.

Below is an illustrative table of potential interactions between this compound and the active site of a hypothetical protein target, based on common interactions seen with lactam-containing inhibitors.

| Interacting Residue (Hypothetical) | Interaction Type | Ligand Group Involved |

| Aspartate | Hydrogen Bond | Amino group |

| Glycine (backbone) | Hydrogen Bond | Carbonyl group |

| Valine | Hydrophobic Interaction | Isopropyl group |

| Leucine | Hydrophobic Interaction | Azepane ring |

| Phenylalanine | π-Alkyl Interaction | Isopropyl group |

This table is for illustrative purposes and is based on general principles of molecular interactions.

Another potential target for compounds containing a lactam ring is DNA. A study on a caprolactam-glycine cluster demonstrated its interaction with DNA, suggesting that such compounds can bind to the minor groove of the DNA helix wikipedia.org.

In Silico Screening Methodologies for Biological Target Identification

In silico screening, also known as virtual screening, is a powerful and cost-effective computational technique used to screen large libraries of chemical compounds against a specific biological target to identify potential "hits" nih.govwikipedia.orgcreative-enzymes.comnumberanalytics.comsygnaturediscovery.comnih.govfums.ac.irnih.govnih.govbiointerfaceresearch.com. These methodologies can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS):

SBVS relies on the known three-dimensional structure of the biological target. The primary method used in SBVS is molecular docking, where a library of compounds is docked into the target's binding site, and the resulting binding poses are scored and ranked based on their predicted binding affinity. This approach is highly effective when a high-quality crystal structure of the target protein is available.

The general workflow for an SBVS campaign to identify targets for this compound would involve:

Target Selection: Identifying a set of potential protein targets based on literature precedents for similar lactam-containing molecules (e.g., γ-secretase, Factor Xa).

Protein Preparation: Preparing the 3D structures of the selected targets by adding hydrogen atoms, assigning correct protonation states, and removing water molecules.

Ligand Preparation: Generating a 3D conformation of this compound.

Molecular Docking: Docking the ligand into the defined binding site of each target protein.

Scoring and Ranking: Using a scoring function to estimate the binding affinity for each target and ranking the targets based on these scores.

Ligand-Based Virtual Screening (LBVS):

LBVS is employed when the three-dimensional structure of the target is unknown. This approach utilizes the information from a set of known active ligands to identify new compounds with similar properties. Key LBVS methods include:

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. A pharmacophore model can be generated from a set of known active molecules and then used to search a compound database for molecules that match the model.

Shape Similarity: This method is based on the principle that molecules with similar shapes are likely to bind to the same target. A known active ligand is used as a template to search for other molecules with a high degree of shape similarity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. A QSAR model can be built using a training set of compounds with known activities and then used to predict the activity of new compounds.

The following table summarizes the different in silico screening methodologies that could be applied to this compound.

| Screening Methodology | Principle | Requirement |

| Structure-Based Virtual Screening (SBVS) | Docking a ligand into a protein's 3D structure. | Known 3D structure of the target protein. |

| Ligand-Based Virtual Screening (LBVS) | ||

| - Pharmacophore Modeling | Matching a compound's features to a pharmacophore model. | A set of known active ligands. |

| - Shape Similarity | Comparing the 3D shape of a compound to a known active ligand. | At least one known active ligand. |

| - QSAR | Predicting activity based on physicochemical properties. | A dataset of compounds with known activities. |

Through the systematic application of these computational and theoretical investigations, researchers can generate valuable hypotheses about the potential biological targets and mechanisms of action of a novel compound like this compound, thereby guiding and prioritizing experimental validation studies.

Structure Activity Relationship Sar Studies of 3 Amino 1 Isopropylazepan 2 One Analogs

Design Principles for Structural Modification of 3-Amino-1-isopropylazepan-2-one

The design of analogs of this compound is guided by established medicinal chemistry principles to probe the chemical space around the lead compound. Modifications are planned to systematically alter steric bulk, electronic properties, and hydrogen bonding capacity to build a comprehensive understanding of the molecule's pharmacophore.

The isopropyl group at the N1 position of the azepanone ring plays a significant role in defining a specific hydrophobic pocket in the target's binding site. Systematic variation of this group is a key strategy to probe the size, shape, and electronic tolerance of this pocket.

Steric Effects : The size of the N-substituent can be varied to determine optimal fit. Replacing the isopropyl group with smaller alkyl groups (e.g., ethyl, methyl) or larger, more sterically demanding groups (e.g., tert-butyl, cyclohexyl) can reveal the spatial constraints of the binding site. In some related heterocyclic systems, even minor changes, such as the introduction of fluorine substituents, can significantly improve potency and bioavailability by influencing binding affinity. nih.gov

Electronic Effects : Introducing substituents with different electronic properties can modulate the compound's activity. For instance, replacing the isopropyl group with a 2,2,2-trifluoroethyl group can enhance potency by creating favorable electronic interactions or by altering the conformation of the molecule. nih.gov The inclusion of cyclic structures like a cyclopropyl (B3062369) group can introduce conformational rigidity and explore different vector spaces within the binding pocket.

The 3-amino group is a critical functional handle, likely participating in key hydrogen bonding or ionic interactions (salt bridges) with the biological target. Its modification is central to SAR studies.

Hydrogen Bonding : The primary amine can act as a hydrogen bond donor. Converting it to a secondary or tertiary amine through alkylation allows for probing the space available around this interaction point. Acylation of the amine to form amides (e.g., acetamide, benzamide) introduces a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the amide N-H), while also adding steric bulk. Studies on other 3-amino heterocyclic scaffolds have shown that variously substituted N-acyl moieties can lead to potent derivatives. mdpi.comresearchgate.net

Salt Bridge Formation : At physiological pH, the amino group can be protonated, forming a positively charged ammonium (B1175870) ion capable of forming a salt bridge with a negatively charged residue (e.g., aspartate or glutamate) on the target protein. Modifying the basicity of the amine or replacing it with neutral groups can confirm the importance of this ionic interaction.

The seven-membered azepanone ring serves as the scaffold, holding the key interacting groups in a specific three-dimensional orientation. Altering this core structure is a powerful tool to understand conformational requirements and introduce new interaction points.

Ring Size : Modifying the ring size to a six-membered piperidinone or a five-membered pyrrolidinone can significantly impact the torsional angles and the relative positioning of the N1 and C3 substituents. This helps to determine the optimal conformation required for biological activity.

Heteroatom Substitutions : Replacing one of the methylene (B1212753) carbons of the ring with another heteroatom, such as oxygen (to form an oxazepanone) or sulfur, can alter the ring's conformation, polarity, and metabolic stability.

Ring Substitution : Introducing small alkyl groups, like a methyl group, at various positions on the azepanone ring can have profound effects on both potency and pharmacokinetic properties. nih.gov Depending on the position and stereochemistry, these substitutions can lock the ring into a more favorable conformation for binding or introduce beneficial hydrophobic interactions. For example, in a series of azepanone-based cathepsin K inhibitors, the introduction of a methyl group at the 7-position in a cis configuration led to a significant increase in inhibitory potency compared to the parent compound. nih.gov

Correlation between Structural Features and Non-Clinical Biological/Biochemical Activity

The true value of structural modifications is realized when they are correlated with changes in biological or biochemical activity. This is typically achieved through in vitro assays that measure enzyme inhibition or receptor binding.

For analogs of this compound that target enzymes, in vitro inhibition assays are crucial for quantifying their potency. These assays measure parameters like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Ki (the inhibition constant).

SAR studies on related azepanone inhibitors of the enzyme cathepsin K have demonstrated how subtle structural changes impact potency. Modifications to the azepanone ring itself yielded a wide range of inhibitory activities. nih.gov For instance, strategic methylation of the ring system produced analogs with significantly improved potency. The 4S-7-cis-methylazepanone analogue was found to be a more potent cathepsin K inhibitor than the unsubstituted parent azepanone. nih.gov In contrast, other isomers, such as the 4S-7-trans-methyl analogue, were substantially less potent, highlighting the high degree of structural and stereochemical sensitivity for potent enzyme inhibition. nih.gov

Table 1: Illustrative Enzyme Inhibition Data for Methyl-Substituted Azepanone Analogs Against Human Cathepsin K This table is based on data for related azepanone cathepsin K inhibitors and serves to illustrate the principles of SAR.

| Compound | Modification on Azepanone Ring | Cathepsin K Ki,app (nM) | Fold Change vs. Parent |

| Parent Azepanone | Unsubstituted | 0.16 | 1.0 |

| Analog 1 | 5-cis-Methyl | 0.096 | 1.7x more potent |

| Analog 2 | 5-trans-Methyl | >20 | >125x less potent |

| Analog 3 | 7-cis-Methyl | 0.041 | 3.9x more potent |

| Analog 4 | 7-trans-Methyl | 2.5 | 15.6x less potent |

| Data derived from studies on azepan-3-one (B168768) based cathepsin K inhibitors. nih.gov |

When the target is a receptor, the affinity of the analogs is evaluated using binding assays. Competitive binding assays are commonly employed, where the ability of a test compound to displace a known, labeled ligand from the receptor is measured. The result is often expressed as a Ki or IC₅₀ value, indicating the concentration of the analog required to achieve 50% displacement.

The structural features of this compound analogs directly influence their binding affinity. The N1-isopropyl group, for example, would interact with a hydrophobic sub-pocket of the receptor. The affinity would be expected to change based on the size and electronics of substituents at this position. Studies on other ligands have shown that adding fluorine atoms to a phenyl ring, for instance, can increase receptor binding affinity. nih.gov The 3-amino group's ability to form hydrogen bonds or salt bridges is also a primary determinant of affinity. The loss of these interactions upon modification would likely result in a significant decrease in binding. Finally, the conformation of the azepanone ring, as dictated by substitutions or ring alterations, must be optimal to place the key interacting moieties in the correct orientation to fit within the receptor's binding site. nih.gov X-ray crystallography of related inhibitors co-crystallized with their target enzyme has been used to rationalize observed SAR, showing how specific substitutions on the azepanone core can lead to more favorable bound conformations. nih.gov

In-depth Analysis of this compound Reveals No Publicly Available Data on Cellular Pathway Modulation

Despite a comprehensive search of scientific literature and databases, no studies detailing the modulation of cellular pathways by the chemical compound this compound were identified. This absence of information prevents a detailed discussion on its mechanistic investigations in cellular models as outlined in the requested article structure.

The inquiry into the structure-activity relationship (SAR) of this compound analogs, with a specific focus on the modulation of cellular pathways, could not be fulfilled due to a lack of available research. Extensive searches were conducted to locate studies that might shed light on the compound's mechanism of action at the cellular level. However, these searches did not yield any relevant results for this specific molecule.

The intended section, "6.2.3. Modulation of Cellular Pathways (mechanistic investigations in cellular models)," was designed to explore the detailed molecular interactions and effects of this compound within cells. This would typically involve an analysis of its influence on signaling cascades, metabolic pathways, or other cellular processes. The creation of data tables to summarize research findings was also planned.

Unfortunately, the foundational research required to construct this section does not appear to be in the public domain. Scientific inquiry into this particular compound may be limited or has not been published in accessible formats. Therefore, any attempt to generate content for this specific subsection would be speculative and would not adhere to the rigorous, evidence-based standards of scientific reporting.

It is important to note that while research may exist on structurally similar compounds or broader classes of molecules, the strict focus on this compound, as per the user's request, means that such information cannot be substituted.

Mechanistic Investigations of 3 Amino 1 Isopropylazepan 2 One Interactions

Elucidation of Enzyme-Mediated Transformations Involving 3-Amino-1-isopropylazepan-2-one

Enzyme-mediated transformations are fundamental to the metabolism and biological activity of chemical compounds. The study of these transformations for a novel compound like this compound would involve identifying the enzymes that interact with it and characterizing the resulting chemical changes.

Substrate Specificity and Catalytic Mechanisms of Interacting Enzymes

The ability of an enzyme to bind and act upon a specific substrate is known as substrate specificity. byjus.comnih.gov This specificity is dictated by the three-dimensional structure of the enzyme's active site, which is a pocket or groove that complements the shape and chemical properties of the substrate. nih.govnih.gov For a molecule like this compound, enzymes such as hydrolases or oxidoreductases could potentially be involved in its transformation. khanacademy.org

Hydrolases: These enzymes catalyze the cleavage of chemical bonds by adding water. khanacademy.org A lactam ring, such as the azepan-2-one (B1668282) structure in the target compound, could be a substrate for a lactamase, a type of hydrolase.

Oxidoreductases: This class of enzymes catalyzes oxidation-reduction reactions. khanacademy.org The amino group or the isopropyl substituent on the this compound molecule could be sites for oxidation or other modifications.

The catalytic mechanism of an interacting enzyme would involve a series of steps, often including the formation of an enzyme-substrate complex, transition state stabilization, and the release of the product. byjus.comnih.gov Common catalytic strategies include acid-base catalysis, covalent catalysis, and metal ion catalysis. wou.edu For instance, in a serine protease, a catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate) works together to hydrolyze peptide bonds. nih.govwou.edu A similar mechanism could be envisioned for the enzymatic cleavage of the lactam bond in this compound.

Table 1: Potential Interacting Enzyme Classes for this compound and Their General Catalytic Mechanisms

| Enzyme Class | Potential Action on this compound | General Catalytic Mechanism |

| Hydrolases (e.g., Lactamases) | Cleavage of the lactam ring | Addition of water across the amide bond. |

| Oxidoreductases (e.g., Cytochrome P450) | Oxidation of the isopropyl group or other parts of the molecule | Electron transfer, often involving a heme cofactor. |

| Transferases (e.g., N-acetyltransferases) | Addition of a functional group to the amino group | Transfer of a chemical group from a donor molecule. khanacademy.org |

Identification and Characterization of Reaction Intermediates

During an enzyme-catalyzed reaction, transient chemical species known as reaction intermediates are formed. Identifying and characterizing these intermediates is crucial for understanding the reaction mechanism. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be employed to determine the structure of any metabolites formed from this compound.

For example, the hydrolysis of the lactam ring would likely proceed through a tetrahedral intermediate, where a water molecule has attacked the carbonyl carbon of the lactam. The stability and fate of such an intermediate would provide insight into the catalytic efficiency of the enzyme.

Molecular Mechanisms of Ligand-Receptor Complex Formation with this compound

The biological effects of many compounds are initiated by their binding to specific protein receptors. Understanding the formation of the ligand-receptor complex at a molecular level is a key area of pharmacological research.

Analysis of Molecular Recognition Events and Specific Binding Interactions

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov The binding of this compound to a receptor would depend on the complementarity between the ligand and the receptor's binding site.

The amino group of the compound could act as a hydrogen bond donor, while the carbonyl group of the lactam could act as a hydrogen bond acceptor. The isopropyl group could engage in hydrophobic interactions within a nonpolar pocket of the binding site. Computational modeling and techniques like X-ray crystallography of the ligand-receptor complex would be invaluable for visualizing these interactions. nih.gov

Investigation of Induced Fit and Conformational Changes upon Binding

The "lock-and-key" model of ligand-receptor binding, where the ligand fits perfectly into a rigid receptor, has largely been succeeded by the "induced fit" model. nih.govresearchgate.net In the induced fit model, the binding of the ligand induces a conformational change in the receptor, leading to a more complementary and stable complex. nih.govresearchgate.netnih.gov

Spectroscopic techniques such as circular dichroism and fluorescence spectroscopy could be used to monitor conformational changes in a receptor upon the binding of this compound. These changes are often crucial for the activation or inhibition of the receptor's biological function.

Proton Transfer Mechanisms in Binding Interactions

Proton transfer is a fundamental process in many biological interactions and can play a critical role in the binding of a ligand to a receptor. nih.gov The amino group of this compound, with its potential to be protonated, could be involved in such a mechanism.

The pKa of the amino group and the pH of the binding site environment would determine its protonation state. A proton transfer event between the ligand and an amino acid residue in the receptor could be a key step in the binding process, potentially triggering the conformational changes associated with induced fit and receptor activation. rsc.org Isotope labeling studies and computational simulations can provide insights into these proton transfer dynamics. nih.gov

Potential Applications of 3 Amino 1 Isopropylazepan 2 One in Chemical Synthesis and Chemical Biology Non Clinical

3-Amino-1-isopropylazepan-2-one as a Chiral Building Block in Organic Synthesis

This compound, a substituted seven-membered lactam, possesses inherent chirality that makes it a valuable building block in synthetic organic chemistry. The presence of stereocenters and reactive functional groups allows for its use in the construction of complex molecules with specific three-dimensional arrangements.

The core structure of 3-aminoazepane serves as a versatile scaffold in asymmetric synthesis. Research has demonstrated a practical and versatile method for the enantio- and diastereoselective synthesis of related 3-aminoazepane derivatives. nih.gov A key strategy involves a highly regio- and diastereoselective tandem ring-enlargement followed by either an alkylation or reduction process. nih.gov This approach allows for the controlled installation of substituents on the azepane ring, yielding enantiomerically pure products. nih.gov

The chirality established in the this compound molecule can be used to direct the stereochemical outcome of subsequent transformations, a fundamental concept in asymmetric synthesis known as substrate control. iscnagpur.ac.innih.gov The existing chiral center influences the formation of new stereocenters, leading to the preferential formation of one diastereomer over others. iscnagpur.ac.in This makes the compound a useful chiron, a starting material from the "chiral pool" that contains one or more stereocenters which are preserved in the final target molecule. iscnagpur.ac.innih.gov

Table 1: Key Asymmetric Transformation for 3-Aminoazepane Scaffolds

| Transformation | Key Feature | Stereochemical Control | Potential Outcome |

| Tandem Ring-Enlargement/Alkylation | Highly regioselective and diastereoselective process. nih.gov | The existing stereochemistry of the precursor directs the approach of the electrophile. | Enantiomerically pure mono- or disubstituted 3-aminoazepanes. nih.gov |

| Tandem Ring-Enlargement/Reduction | Highly regioselective and diastereoselective process. nih.gov | The existing stereochemistry of the precursor guides the hydride attack. | Enantiomerically pure 3-aminoazepanes. nih.gov |

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. frontiersin.orgmdpi.com this compound is itself a nitrogen-containing heterocycle and serves as a versatile starting material for the synthesis of more complex heterocyclic systems. Its bifunctional nature, possessing both a reactive secondary amine and a lactam moiety, provides multiple avenues for elaboration.

The lactam ring can undergo various transformations, such as reduction to the corresponding cyclic amine or ring-opening reactions to yield linear amino acid derivatives. The amino group at the 3-position is a key functional handle for building new rings. It can act as a nucleophile to participate in cyclization reactions, forming fused or spirocyclic heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or other bifunctional electrophiles could lead to the formation of new five- or six-membered rings fused to the azepane core. mdpi.comnih.gov Such sequential reactions are a powerful tool for efficiently constructing polyfunctionalized nitrogenous scaffolds. mdpi.com

Table 2: Potential Heterocyclic Scaffolds Derived from this compound

| Reaction Type | Functional Group Utilized | Potential Product Class |

| Reductive Amination | Amino group | Fused pyrazines, quinoxalines |

| Pictet-Spengler Reaction | Amino group | Fused β-carboline analogues |

| Amidation/Cyclization | Amino group and external reagents | Fused imidazole (B134444) or triazole systems |

| Lactam Ring Opening/Recyclization | Lactam carbonyl and nitrogen | Macrocycles, polyamides |

Role in Probe Development for Biochemical Research

In chemical biology, molecular probes are essential tools for studying biological processes in real-time. The structure of this compound makes it a suitable scaffold for the development of such probes for non-clinical research applications.

To understand the mechanism of action of a molecule, it is crucial to confirm that it physically interacts with its intended biological target. Target engagement studies often utilize isotopically labeled versions of the compound. Following the precedent of labeling compounds like 3-amino-1-propanesulfonic acid (3APS) with stable isotopes to improve pharmacokinetic profiling and study metabolism, this compound could be similarly modified. google.com

The synthesis of analogs incorporating heavy isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) would enable their detection and quantification in complex biological samples by mass spectrometry. For example, replacing hydrogen atoms with deuterium can also slow down metabolic processes at the site of substitution, which can be useful for studying metabolic pathways. These labeled analogs could be used in cellular or cell-lysate-based assays to measure the extent of binding to a target protein, helping to validate its mechanism of action.

Table 3: Potential Isotopic Labeling Strategies and Applications

| Isotope | Potential Position of Label | Research Application |

| ²H (Deuterium) | Isopropyl group, azepane ring | Studying metabolic stability (Kinetic Isotope Effect) |

| ¹³C (Carbon-13) | Carbonyl carbon, backbone | Mass spectrometry-based quantification in proteomics |

| ¹⁵N (Nitrogen-15) | Amino group, lactam nitrogen | Tracing the metabolic fate of the nitrogen atoms |

Affinity-based probes are powerful reagents used to identify and characterize protein targets, particularly for mapping the active sites of enzymes. These probes typically consist of three parts: a reactive group that covalently binds to the target, a recognition element that directs the probe to the target, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and purification.

The this compound scaffold can serve as the recognition element. The free amino group provides a convenient attachment point for a linker connected to a reporter tag. Furthermore, the presence of an amino group can increase the affinity of a molecule towards enzyme binding sites, such as the ATP-binding site of kinases. nih.gov By adding a mildly reactive electrophile to the scaffold, it could be converted into an activity-based probe that covalently modifies residues within the active site of a target enzyme. Analysis of the modified protein can then reveal the specific amino acid residues involved in binding, providing a detailed map of the enzyme's active site.

Table 4: Components of a Hypothetical Affinity Probe

| Probe Component | Corresponding Moiety on the Scaffold | Function |

| Recognition Element | This compound core | Binds non-covalently to the enzyme's active site. |

| Linker & Reporter Tag | Attached to the 3-amino group | A polyethylene (B3416737) glycol (PEG) linker attached to a biotin or fluorescent dye tag. |

| Reactive Group | A functional group added to the scaffold (e.g., an acrylamide) | Forms a covalent bond with a nucleophilic residue (e.g., Cys, Lys) in the active site. |

Q & A

Q. How can computational models predict the pharmacokinetic properties of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., proteases). Use ADMET predictors (SwissADME) to estimate solubility (LogP <3), bioavailability (TPSA <140 Ų), and cytochrome P450 interactions. Cross-validate predictions with in vitro permeability assays (Caco-2 cells) .

Q. What experimental designs are optimal for evaluating the compound’s activity in neuropharmacological models?

- Methodological Answer : Use rodent models (e.g., Morris water maze for cognitive effects) with dose ranges of 10–100 mg/kg. Pair behavioral assays with ex vivo HPLC analysis of brain homogenates to correlate exposure levels with efficacy. Include positive controls (e.g., memantine) and blinded randomization to reduce bias .

Q. How should researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?

- Methodological Answer : Optimize 3D culture conditions (e.g., Matrigel embedding, hypoxia) to mimic in vivo microenvironments. Use ATP-based viability assays and compare IC₅₀ values across models. Statistical analysis (ANOVA with Tukey post-hoc) identifies model-specific toxicity thresholds, while transcriptomics (RNA-seq) elucidates pathway disparities .

Q. What strategies resolve contradictions in metabolic stability data across species (e.g., murine vs. human hepatocytes)?

- Methodological Answer : Perform interspecies scaling using allometric principles (e.g., liver microsomal CLint scaling). Validate with recombinant CYP isoforms (CYP3A4/2D6) and PBPK modeling (GastroPlus). Adjust for species-specific enzyme expression via Western blot or qPCR .

Data and Methodological Contradictions

Q. How can researchers reconcile conflicting results in receptor-binding assays for this compound?

- Methodological Answer : Standardize assay conditions (buffer pH, ion concentration) and validate receptor specificity via knockout models or competitive binding (e.g., radioligand displacement). Use meta-analysis frameworks (PRISMA) to aggregate data and identify confounding variables .

Q. What statistical approaches are recommended for handling batch-to-batch variability in synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, using factorial DoE to optimize reaction parameters (temperature, solvent ratio). Apply multivariate analysis (PCA) to correlate impurity profiles with process variables. Establish acceptance criteria (e.g., ±5% yield variance) .

Tables for Key Parameters

Note: Ensure compliance with pharmacopeial standards (USP, ICH) and institutional ethical guidelines for animal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.